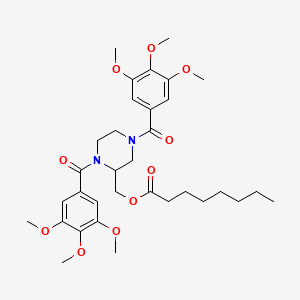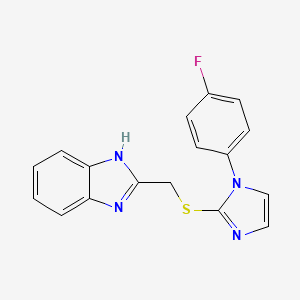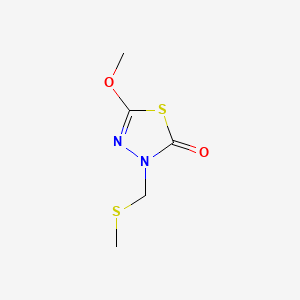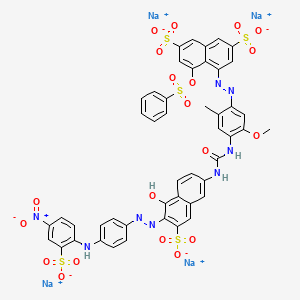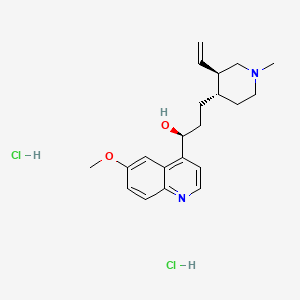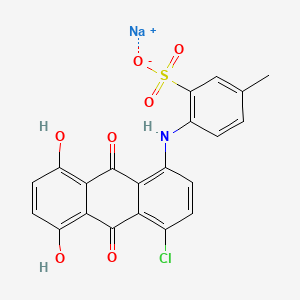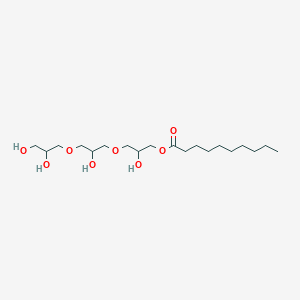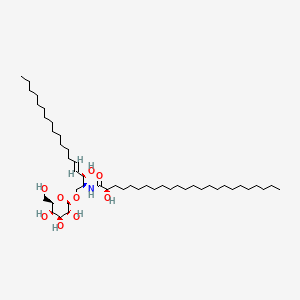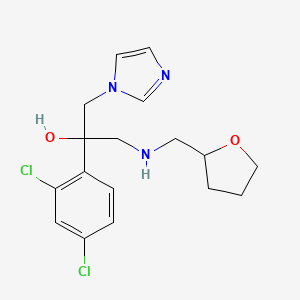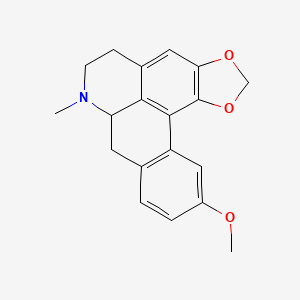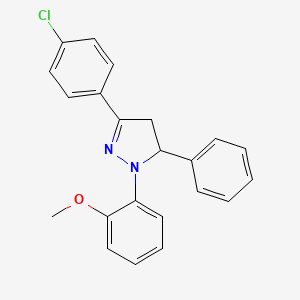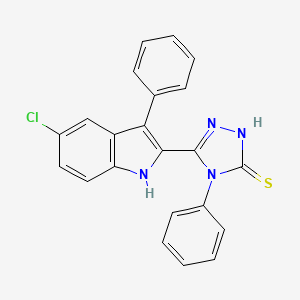
2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” is a synthetic organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Step 1: Synthesis of the indole derivative through Fischer indole synthesis.
Step 2: Formation of the triazole ring via cyclization reactions.
Step 3: Introduction of the thione group through thiolation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the thione group to a thiol.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the phenyl or indole rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. Triazole derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with various biological activities.
5-Phenyl-1H-indole: An indole derivative with potential pharmacological properties.
5-Chloro-1H-indole: A chlorinated indole with unique chemical reactivity.
Uniqueness
“2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” is unique due to its combination of indole and triazole rings, along with the presence of a thione group. This unique structure may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
Número CAS |
126016-38-4 |
|---|---|
Fórmula molecular |
C22H15ClN4S |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
3-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H15ClN4S/c23-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)20(24-18)21-25-26-22(28)27(21)16-9-5-2-6-10-16/h1-13,24H,(H,26,28) |
Clave InChI |
UNHVQHPSXPJQJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=NNC(=S)N4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
